2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid
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Overview
Description
“2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid” is a compound with the CAS Number 377083-80-2 . It has a molecular weight of 182.19 . The IUPAC name for this compound is 3-(3-fluoro-2-methylphenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) . This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Automated Production of PET Radiopharmaceuticals
One of the significant applications involves the automated synthesis of a radiopharmaceutical, specifically targeting the sphingosine-1 phosphate receptor 1 (S1P1) for PET imaging. The compound "3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid" was developed for this purpose, showcasing the potential of fluoro-methylphenylpropanoic acid derivatives in neuroimaging and drug development for neurodegenerative diseases (Luo et al., 2019).
Enantioseparation of Isomeric Compounds
Research on enantioseparation of 2-(methylphenyl)propanoic acids, including the close relatives of the targeted compound, has demonstrated the importance of these substances in pharmaceuticals. Techniques such as countercurrent chromatography have been employed to achieve high purity enantioseparation, which is crucial for the development of stereospecific drugs (Jin et al., 2020).
Polymorphism and Structural Studies
Studies on amino alcohol salts with quinaldinate have provided insights into the structural behavior of compounds related to 2-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid. These investigations into hydrogen bonding and polymorphism expand our understanding of the solid-state properties of such compounds, which can influence their pharmaceutical applications (Podjed & Modec, 2022).
Radiolabeling and Biological Evaluation for Brain Tumor Imaging
The synthesis and biological evaluation of fluorinated derivatives of amino acids, including those resembling the core structure of the compound , have been explored for potential PET radioligands in imaging brain tumors. These developments underscore the application of such compounds in oncology, particularly in non-invasive diagnostics and treatment monitoring (Yu et al., 2010).
Functional Modification of Polymers
Another area of application involves the modification of hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid derivatives. Such modifications aim to enhance the biomedical properties of polymers, demonstrating the versatility of fluoro-methylphenylpropanoic acid derivatives in material science and biomedical engineering (Aly & El-Mohdy, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Properties
IUPAC Name |
2-amino-3-(3-fluoro-2-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-7(3-2-4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXNGJQJNNNKGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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